molecular formula C8H15N3 B2475389 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1152548-59-8

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B2475389
CAS No.: 1152548-59-8
M. Wt: 153.229
InChI Key: SWZWBESHPOOIGJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with various enzymes or receptors in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine are not well-known. As a small molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution within the body, metabolism, and excretion are areas that require further investigation .

Result of Action

Given the lack of specific studies on this compound, it is difficult to predict its precise effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 2-position and the amine functionality make it a versatile intermediate in organic synthesis and a potential candidate for various applications .

Properties

IUPAC Name

2-methyl-1-(1-methylpyrazol-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)8(9)7-4-10-11(3)5-7/h4-6,8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZWBESHPOOIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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